![molecular formula C9H14BrNO3S B1528253 3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol CAS No. 1803610-93-6](/img/structure/B1528253.png)
3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol
Overview
Description
“3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol” is a chemical compound with the CAS Number: 1803610-93-6 . It has a molecular weight of 296.19 . The IUPAC name for this compound is 3-(((4-bromo-5-methoxythiophen-2-yl)methyl)amino)propane-1,2-diol . It is stored at a temperature of 4 degrees .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14BrNO3S/c1-14-9-8(10)2-7(15-9)4-11-3-6(13)5-12/h2,6,11-13H,3-5H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 296.19 and a molecular formula of C9H14BrNO3S . The compound is stored at a temperature of 4 degrees .Scientific Research Applications
Coordination Compounds
Research by Gulea et al. (2013) investigated coordination compounds of copper(II) with substituted 3-{[(2-hydroxyphenyl)methylidene]amino}propane-1,2-diols, a class of compounds structurally related to 3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol. They explored their reactions with copper(II) chloride, bromide, and nitrate in ethanol, forming coordination compounds and analyzing their structures and thermal decomposition properties (Gulea et al., 2013).
Insecticidal Properties
Jacobsen and Pedersen (1983) explored the functional derivatives of 2-(methylthio)propane-1, 3-dithiol, which have a structural similarity to 3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol. These compounds exhibit insecticidal properties akin to those of structurally related nereistoxin, highlighting potential applications in pest control (Jacobsen & Pedersen, 1983).
Antimicrobial Additives for Lubricating Oils
A study by Mammadbayli et al. (2018) on aminomethoxy derivatives of 1-(3-methylphenoxy)-3-(ethylsulfanyl)propane, which share structural features with 3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol, found these compounds to be effective as antimicrobial additives in lubricating oils. They demonstrated efficiency in suppressing the activity of microorganisms (Mammadbayli et al., 2018).
Molecular Synthesis
Halim and Ibrahim (2022) conducted a study involving the synthesis of complex molecular structures, including 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine. This research contributes to the broader understanding of the synthesis and properties of compounds related to 3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol, highlighting the potential for diverse applications in chemistry (Halim & Ibrahim, 2022).
properties
IUPAC Name |
3-[(4-bromo-5-methoxythiophen-2-yl)methylamino]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNO3S/c1-14-9-8(10)2-7(15-9)4-11-3-6(13)5-12/h2,6,11-13H,3-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVUUGVJCPBART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(S1)CNCC(CO)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-Bromo-5-methoxythiophen-2-yl)methyl]amino}propane-1,2-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1528171.png)
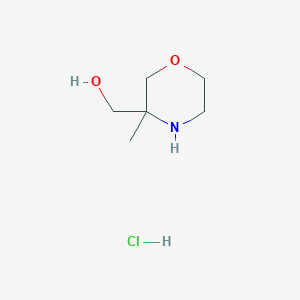
![tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B1528174.png)
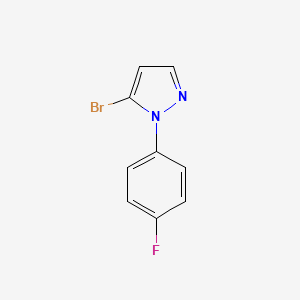

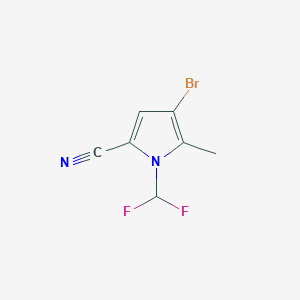
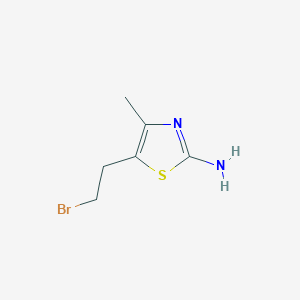
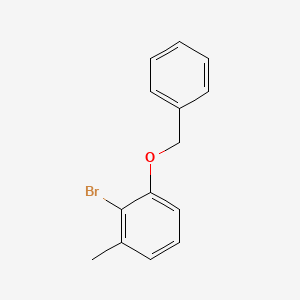
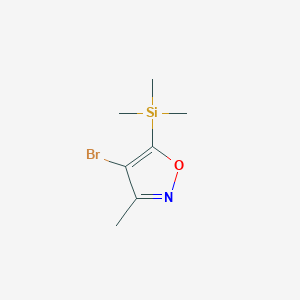
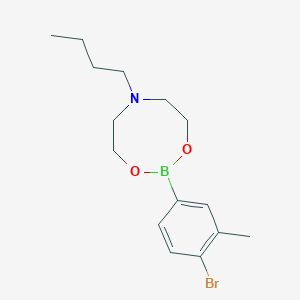
![Tert-butyl 4-[(3,4-difluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1528189.png)
![1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol](/img/structure/B1528190.png)

